Synthesis of 6-Chloro-5-methylpyridazin-3(2H)-one: A Technical Guide
Synthesis of 6-Chloro-5-methylpyridazin-3(2H)-one: A Technical Guide
This in-depth technical guide provides a comprehensive overview of a proposed synthetic pathway for 6-Chloro-5-methylpyridazin-3(2H)-one, a valuable heterocyclic compound in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.
Proposed Synthesis Pathway
The synthesis of 6-Chloro-5-methylpyridazin-3(2H)-one can be efficiently achieved through a three-step process. The pathway commences with the formation of a pyridazinedione ring, followed by a dichlorination reaction, and concludes with a regioselective hydrolysis to yield the target compound.
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Step 1: Synthesis of 4-Methyl-1,2-dihydropyridazine-3,6-dione from Methylmaleic Anhydride and Hydrazine Hydrate.
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Step 2: Synthesis of 3,6-Dichloro-4-methylpyridazine via chlorination of 4-Methyl-1,2-dihydropyridazine-3,6-dione using phosphoryl chloride.
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Step 3: Selective Hydrolysis to 6-Chloro-5-methylpyridazin-3(2H)-one from 3,6-Dichloro-4-methylpyridazine.
The overall synthetic scheme is depicted in the workflow diagram below.
Caption: Proposed three-step synthesis pathway for 6-Chloro-5-methylpyridazin-3(2H)-one.
Experimental Protocols
Step 1: Synthesis of 4-Methyl-1,2-dihydropyridazine-3,6-dione
This initial step involves the cyclocondensation reaction between methylmaleic anhydride and hydrazine hydrate to form the pyridazinedione ring.
Protocol:
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A solution of methylmaleic anhydride (1.0 eq) in a suitable solvent such as ethanol or acetic acid is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
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Hydrazine hydrate (1.0-1.1 eq) is added dropwise to the stirred solution at room temperature.
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The reaction mixture is then heated to reflux and maintained at this temperature for 2-4 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by vacuum filtration.
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The solid product is washed with cold ethanol and dried under vacuum to yield 4-Methyl-1,2-dihydropyridazine-3,6-dione.
| Parameter | Value |
| Starting Material | Methylmaleic Anhydride |
| Reagent | Hydrazine Hydrate |
| Solvent | Ethanol or Acetic Acid |
| Reaction Time | 2-4 hours |
| Reaction Temp. | Reflux |
| Theoretical Yield | High |
| Product | 4-Methyl-1,2-dihydropyridazine-3,6-dione |
| CAS Number | 5754-18-7 |
Step 2: Synthesis of 3,6-Dichloro-4-methylpyridazine
This step converts the dihydroxy pyridazine from Step 1 into a dichloro derivative, which is a key intermediate.
Protocol:
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In a fume hood, 4-Methyl-1,2-dihydropyridazine-3,6-dione (9.48 g, 75.2 mmol) is suspended in phosphoryl chloride (POCl3) (70 mL, 750 mmol) in a flask under a nitrogen atmosphere.[1]
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The mixture is stirred at room temperature before being heated to a gentle reflux for 4 hours, during which the suspension dissolves to form a clear, golden-yellow solution.[1]
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After cooling, the excess phosphoryl chloride is removed by distillation under reduced pressure (14 mbar, 50-70°C).[1]
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The residual viscous oil is cooled in an ice bath and slowly added dropwise to a vigorously stirred, ice-cooled saturated sodium bicarbonate solution (200 mL) to neutralize the mixture.[1]
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The pH is carefully adjusted to 6 with the portion-wise addition of solid sodium bicarbonate.[1]
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The aqueous mixture is extracted with ethyl acetate (2 x 60 mL).[1]
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The combined organic layers are washed with saturated sodium bicarbonate solution (30 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.[1]
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The crude product is recrystallized from petroleum ether/ether to afford 3,6-Dichloro-4-methylpyridazine as a yellow powder.[1]
| Parameter | Value |
| Starting Material | 4-Methyl-1,2-dihydropyridazine-3,6-dione |
| Reagent | Phosphoryl Chloride (POCl3) |
| Reaction Time | 4 hours |
| Reaction Temp. | Reflux |
| Yield | 94% [1] |
| Melting Point | 87-88°C [1] |
| Product | 3,6-Dichloro-4-methylpyridazine |
| CAS Number | 19064-64-3 [1] |
Step 3: Selective Hydrolysis to 6-Chloro-5-methylpyridazin-3(2H)-one
This final step involves the regioselective hydrolysis of one of the chlorine atoms on the 3,6-Dichloro-4-methylpyridazine intermediate. The chlorine at the 6-position is generally more susceptible to nucleophilic substitution.
Protocol:
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3,6-Dichloro-4-methylpyridazine (1.0 eq) is dissolved in a suitable solvent, such as dioxane or ethanol.
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An aqueous solution of sodium hydroxide (1.0-1.2 eq) is added to the solution.
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The reaction mixture is heated to a moderate temperature (e.g., 50-80°C) and stirred for several hours. The reaction should be monitored by TLC or HPLC to ensure monosubstitution and prevent the formation of the dihydroxy byproduct.
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After the reaction is complete, the mixture is cooled to room temperature and neutralized with a dilute acid (e.g., HCl).
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The resulting precipitate is collected by filtration, washed with water, and dried.
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If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
| Parameter | Value |
| Starting Material | 3,6-Dichloro-4-methylpyridazine |
| Reagent | Sodium Hydroxide |
| Solvent | Dioxane or Ethanol |
| Reaction Temp. | 50-80°C |
| Expected Outcome | Regioselective Monohydrolysis |
| Product | 6-Chloro-5-methylpyridazin-3(2H)-one |
| CAS Number | 1703-07-7 |
Logical Workflow Diagram
The logical progression of the experimental work, from starting materials to the final product, is outlined below.
Caption: Logical workflow from starting materials to the final product.
This guide outlines a robust and efficient pathway for the synthesis of 6-Chloro-5-methylpyridazin-3(2H)-one. The provided protocols are based on established chemical literature for analogous structures and offer a solid foundation for laboratory-scale synthesis. Researchers should optimize the conditions, particularly for the selective hydrolysis step, to achieve the best possible yield and purity of the final product.
